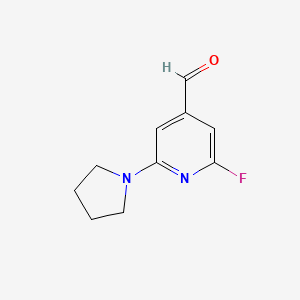

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

説明

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (CAS: 1228666-44-1; MFCD15530263) is a fluorinated pyridine derivative featuring a pyrrolidine substituent at the 6-position and an aldehyde functional group at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol . The compound is characterized by its aldehyde group, which confers reactivity for applications in pharmaceutical intermediates and organic synthesis. It is commercially available at 95% purity, with catalog number ST-9987 .

特性

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-9-5-8(7-14)6-10(12-9)13-3-1-2-4-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFXSOBPZHNTNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673563 | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-44-1 | |

| Record name | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with isonicotinaldehyde and pyrrolidine.

Pyrrolidine Substitution: The pyrrolidine ring is introduced at the 6-position through nucleophilic substitution reactions, often using pyrrolidine and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid.

Reduction: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents, particularly in the following areas:

- Anticancer Activity : Research indicates that 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde exhibits selective cytotoxicity against various cancer cell lines. For instance, it has demonstrated significant activity against pancreatic cancer cells (PANC-1) with an IC value of 0.65 μM, indicating potent growth inhibition.

| Cell Line | IC (μM) |

|---|---|

| PANC-1 | 0.65 |

| MCF-7 | 2.41 |

| SK-MEL-2 | 0.75 |

- Neurological Applications : The compound's ability to modulate ion channels makes it a candidate for treating neurological disorders. It has been studied as a potential Kv7 channel activator, which could have implications for seizure management and other neurological conditions .

Biochemical Research

This compound serves as a valuable probe in biochemical assays due to its ability to interact with various enzymes and receptors. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, influencing their function and stability. This property is crucial for studying enzyme interactions and metabolic pathways.

Anticancer Studies

Recent studies have focused on the anticancer properties of this compound:

- Study on Pancreatic Cancer : A study evaluated the effects of this compound on PANC-1 cells, revealing that it induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against pancreatic cancer.

Neurological Studies

In the context of neurological research, a study explored the effects of this compound on Kv7 channels, demonstrating its role as an activator that could enhance neuronal excitability and provide therapeutic benefits for conditions like epilepsy .

作用機序

The mechanism of action of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards its targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Aldehyde Derivatives

- 4-Fluoro-3-pyrrolidinobenzaldehyde (CAS: 1197193-31-9): A benzene-based aldehyde with fluorine and pyrrolidine substituents at the 4- and 3-positions, respectively. Its molecular formula (C₁₁H₁₂FNO) and molecular weight (193.22 g/mol) differ due to the absence of a pyridine nitrogen. This positional isomer exhibits distinct electronic properties compared to the pyridine-based target compound .

2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde (CAS: 867205-19-4):

A benzaldehyde analog with fluorine and pyrrolidine substituents at the 2- and 6-positions. The benzene ring lacks the pyridine’s nitrogen, reducing polarity and altering reactivity in cross-coupling reactions .

Carboxylic Acid and Nitrile Derivatives

- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid (CAS: ADE000104): Molecular formula C₁₀H₁₁FN₂O₂ (MW: 210.20 g/mol).

- 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile (CAS: 1228665-87-9): With a nitrile group (C≡N), this derivative (MW: 191.21 g/mol; C₁₀H₁₀FN₃) exhibits higher electron-withdrawing effects, enhancing stability under basic conditions compared to the aldehyde .

Heterocyclic and Ester Derivatives

Structural and Property Comparison Table

生物活性

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring and an isonicotinaldehyde moiety, which contribute to its reactivity and interaction with biological targets. The presence of fluorine enhances its binding affinity to various enzymes and receptors, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound can modulate the activity of enzymes through covalent bonding with nucleophilic sites on proteins, which alters their function and influences biochemical pathways.

- Receptor Binding : Its structural features enable it to bind selectively to certain receptors, potentially leading to various physiological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.302 |

| HCT-116 | 0.738 |

| A549 | 0.86 |

These results indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In studies assessing COX-2 inhibition, this compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.04 |

| Celecoxib | 0.04 |

This suggests that it could be a useful lead compound for developing new anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal critical insights into how modifications affect biological activity. For instance, the introduction of different substituents on the pyrrolidine ring or altering the position of the fluorine atom can significantly impact binding affinity and potency against specific targets .

Case Studies

- Antagonist Development : A study identified this compound as a potential antagonist for RXFP3 through high-throughput screening, showcasing its applicability in receptor-targeted therapies .

- Antimalarial Activity : In related research, compounds structurally similar to this compound exhibited enhanced antimalarial activity when modified with fluorine at specific positions, indicating the importance of structural optimization in drug design .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, and how can its purity be validated?

Methodological Answer:

- Synthesis : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) on a fluoropyridine precursor. For example, substituting a halogen (e.g., bromine or iodine) at the 6-position of 2-fluoropyridine with pyrrolidine under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Subsequent formylation via Vilsmeier-Haack reaction (POCl3/DMF) introduces the aldehyde group .

- Characterization : Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structure via -NMR (δ ~9.8 ppm for aldehyde proton) and high-resolution mass spectrometry (HRMS; expected [M+H] at m/z 195.10) .

Q. How should researchers assess the stability of the aldehyde group in this compound under varying experimental conditions?

Methodological Answer :

- Stability Tests :

- pH Sensitivity : Monitor aldehyde integrity via -NMR in buffered solutions (pH 3–10) over 24 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition temperatures.

- Oxidation Resistance : Expose the compound to H2O2 or O2 and track aldehyde loss via FT-IR (disappearance of C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. What strategies mitigate competing reactions (e.g., pyrrolidine ring alkylation) during aldehyde functionalization?

Methodological Answer :

- Protection/Deprotection : Temporarily protect the aldehyde as a dioxolane using ethylene glycol and BF3·Et2O. After functionalizing the pyrrolidine nitrogen (e.g., alkylation with methyl iodide), regenerate the aldehyde via acid hydrolysis (HCl/THF) .

- Kinetic Control : Optimize reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor aldehyde reactivity over pyrrolidine side reactions. Monitor intermediate formation using LC-MS .

Q. How can computational methods predict the regioselectivity of electrophilic attacks on this compound’s pyridine ring?

Methodological Answer :

- DFT Calculations : Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices () for electrophilic attack. The electron-withdrawing fluorine and electron-donating pyrrolidine groups create regioselectivity at the 4-position of the pyridine ring .

- Validation : Compare computational predictions with experimental nitration (HNO3/H2SO4) or halogenation (NBS) outcomes, analyzed via -NMR and HRMS .

Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer :

- Effect of Fluorine : The fluorine atom increases the electrophilicity of the pyridine ring, enhancing oxidative addition in Pd-catalyzed couplings. However, steric hindrance from the pyrrolidine group may reduce reactivity at the 2-position.

- Optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K3PO4 vs. Cs2CO3) in DMF/H2O. Track conversion via -NMR integration of aldehyde protons .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。